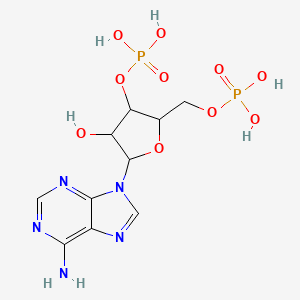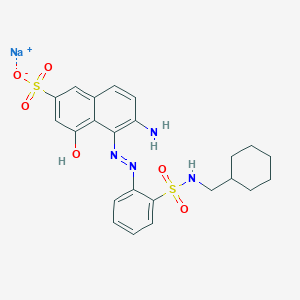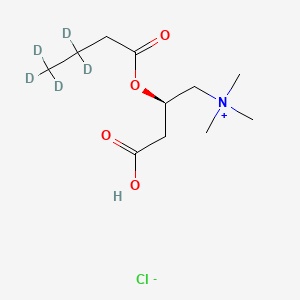
2-Amino-5-ethylidene-1-methylimidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-ethylidene-1-methylimidazol-4-one is a heterocyclic compound with the molecular formula C6H9N3O. It is part of the imidazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethylidene-1-methylimidazol-4-one typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-ethylidene-1-methylimidazol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: Substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-ethylidene-1-methylimidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Amino-5-ethylidene-1-methylimidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-ethylidene-1-methylimidazol-4-one can be compared with other similar compounds, such as:
Imidazol-2-ones: Differ in the placement of the carbonyl group.
Other Imidazol-4-ones: Vary in the substitution patterns on the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
2-amino-5-ethylidene-1-methylimidazol-4-one |
InChI |
InChI=1S/C6H9N3O/c1-3-4-5(10)8-6(7)9(4)2/h3H,1-2H3,(H2,7,8,10) |
InChI-Schlüssel |
JUTDDJCFVLZDOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1C(=O)N=C(N1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)




![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)

![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)

![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)

